N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazine ring, and multiple methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-19(22(16-18)34-3)28-23(31)17-35-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)33-2/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBONYUUSAEKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with ethylene diamine.
Introduction of the Pyrazine Ring: This step may involve cyclization reactions using suitable precursors.
Attachment of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups or other reactive sites using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that piperazine derivatives, including those related to the compound , show significant antibacterial and antifungal properties. For instance, modifications to the piperazine structure can enhance activity against various bacterial strains and fungi .
- Antidepressant Effects : Compounds similar to N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide have been explored for their potential antidepressant effects. The presence of piperazine rings is known to influence serotonin receptor activity, which is crucial in mood regulation .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets. These studies often reveal:
- Binding Affinity : The compound's ability to bind effectively to specific receptors or enzymes can be assessed through computational modeling. For example, docking studies have shown that certain modifications can lead to enhanced binding affinities for serotonin receptors and other targets involved in neuropharmacology .
Applications in Fingerprint Detection
An interesting application of related compounds lies in forensic science, particularly in latent fingerprint detection. Research has indicated that certain derivatives exhibit properties that allow them to effectively adhere to surfaces and reveal fingerprints without the need for dense dusting agents . This could revolutionize techniques used in crime scene investigations.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of the compound and its derivatives:
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.
Altering Cellular Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide: can be compared with other acetamides or compounds containing piperazine and pyrazine rings.
Examples: N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)acetamide, N-(2-methoxyphenyl)-2-(pyrazin-2-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- Aromatic rings : Two methoxy-substituted phenyl groups.
- Piperazine moiety : Contributing to its pharmacological profile.
- Pyrazinyl sulfanyl group : Potentially enhancing biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The biological activity of this compound may also extend to antimicrobial effects due to the presence of the pyrazine and piperazine groups.
Antitubercular Activity
Compounds related to this structure have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. In a study, several derivatives exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM . Although specific data for the compound is limited, its structural similarities suggest potential efficacy against tuberculosis.
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Receptor Interaction : The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways.
- DNA Binding : Pyrazine derivatives often exhibit the ability to intercalate DNA, potentially disrupting replication in microbial pathogens.
Case Studies and Research Findings
A review of literature highlights various studies investigating similar compounds:
- Synthesis and Evaluation : A series of substituted benzamide derivatives were synthesized and tested for their biological activity. Some compounds showed significant inhibitory concentrations against Mycobacterium tuberculosis, indicating that structural modifications can enhance activity .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 6a | Benzamide derivative | 1.35 | Antitubercular |
| 6e | Benzamide derivative | 40.32 | Antitubercular |
| 6h | Benzamide derivative | 2.18 | Antitubercular |
Q & A
Q. How can researchers optimize the synthetic yield of N-(2,4-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or toluene may improve selectivity for specific steps .
- Catalysts : Triethylamine or DMAP can facilitate sulfanylation or acylation steps .
- Reaction Time : Monitor progression via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of methoxy and piperazine substituents .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and identifies byproducts .
Q. Which purification methods are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) separates polar byproducts .
- Recrystallization : Use ethanol/water mixtures to enhance crystalline purity .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve torsional angles of the pyrazine-piperazine linkage. Compare with Cambridge Structural Database (CSD) entries (e.g., similar acetamide derivatives) to validate bond lengths and angles .
- Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N) that stabilize folded conformations .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with dopamine receptors (e.g., D3 subtype), leveraging the piperazine moiety’s affinity for GPCRs .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity data from in vitro assays .
Q. How can researchers address contradictory pharmacological data across studies?
- Methodological Answer :
- In Vitro Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for metabolic interference (e.g., CYP450 inhibitors) .
- Functional Group Modification : Synthesize analogs (e.g., replacing 2-methoxyphenyl with 2-fluorophenyl) to isolate variables affecting potency .
Q. What strategies improve stability during storage or biological testing?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the sulfanyl group .
- Buffer Optimization : Use pH 7.4 PBS with 0.1% BSA to maintain solubility and prevent aggregation in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
